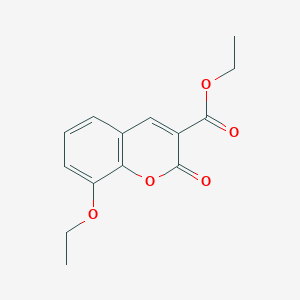

ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Description

General Overview of the 2H-Chromen-2-one (Coumarin) Scaffold in Contemporary Chemical Research

The 2H-chromen-2-one, or coumarin (B35378), framework is a prominent heterocyclic scaffold that has garnered significant attention in contemporary chemical research. mdpi.com This benzopyrone structure is widespread in nature, found in numerous plants, fungi, and bacteria. mdpi.com The inherent versatility of the coumarin nucleus allows for a wide array of chemical modifications, enabling the synthesis of a vast library of derivatives. researchgate.net This structural adaptability, combined with its favorable physicochemical properties, has established the coumarin scaffold as a "privileged structure" in medicinal chemistry. mdpi.com

Coumarin and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties. scbt.comacgpubs.orgresearchgate.net Their ability to interact with various enzymes and receptors in biological systems has made them a focal point for the discovery of new therapeutic agents. mdpi.com Beyond medicinal applications, coumarin-based compounds are also utilized in other fields, such as in the development of fluorescent probes and dyes. scbt.com

Significance of Substituted Chromene-3-carboxylates as a Class of Heterocyclic Compounds

Within the extensive family of coumarin derivatives, substituted chromene-3-carboxylates represent a particularly important class of heterocyclic compounds. The presence of a carboxylate group at the 3-position of the coumarin ring provides a reactive handle for further synthetic transformations, making these compounds valuable intermediates in organic synthesis. Ethyl 2-oxo-2H-chromene-3-carboxylate, a parent compound in this series, is a key starting material for the production of various biologically active molecules.

The synthesis of chromene-3-carboxylates is often achieved through well-established condensation reactions, such as the Knoevenagel condensation of salicylaldehydes with diethyl malonate. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis of these valuable compounds. The resulting substituted chromene-3-carboxylates serve as precursors for a diverse range of more complex heterocyclic systems and have been investigated for their potential pharmacological applications.

Research Trajectory and Scholarly Contributions Pertaining to Ethyl 8-Ethoxy-2-oxo-2H-chromene-3-carboxylate

This compound has been the subject of focused academic research, primarily centered on its synthesis, characterization, and utility as a synthetic intermediate. A notable contribution to the understanding of this specific compound is the detailed study of its synthesis via the Knoevenagel condensation of 3-ethoxysalicylaldehyde (B1293910) and diethylmalonate. This research provides a comprehensive characterization of the compound through various analytical techniques, including IR, 1H NMR, and mass spectrometry.

Crucially, the molecular and crystal structure of this compound has been elucidated through single crystal X-ray diffraction studies. scbt.com These studies have provided precise data on its crystallographic parameters, bond lengths, and bond angles, as well as insights into its intermolecular interactions, such as hydrogen bonding.

A significant aspect of the scholarly contributions related to this compound is the recognition of its role as a key intermediate in the development of coumarin-based dyes for material applications. scbt.com This highlights the practical importance of this compound beyond fundamental academic curiosity, positioning it as a valuable building block in the creation of functional materials.

Detailed Research Findings:

The synthesis of this compound is typically achieved through the Knoevenagel condensation reaction. The reaction involves the condensation of 3-ethoxysalicylaldehyde with diethyl malonate in the presence of a catalytic amount of piperidine (B6355638) in an ethanol (B145695) solvent. The reaction mixture is stirred at room temperature, and the product is isolated by precipitation in ice-cold water followed by filtration and recrystallization.

Synthesis Reaction:

Characterization Data:

The compound has been thoroughly characterized using modern spectroscopic and crystallographic techniques.

| Technique | Observed Data |

| Melting Point | 96-98 °C |

| IR (Infrared) Spectroscopy | Characteristic peaks for C=O stretching of the lactone and ester groups. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the ethoxy and ethyl ester protons, as well as the aromatic protons of the coumarin ring. |

| Mass Spectrometry | Molecular ion peak confirming the expected molecular weight. |

This data is compiled from the research paper by Nagaveni et al. (2016).

Crystallographic Data:

Single crystal X-ray diffraction analysis has provided detailed information about the solid-state structure of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5355(6) |

| b (Å) | 17.9307(14) |

| c (Å) | 9.9423(8) |

| β (°) | 100.974(3) |

| Volume (ų) | 1318.81(18) |

| Z | 4 |

This data is from the crystallographic study by Nagaveni et al. (2016).

The structural analysis also revealed the presence of intermolecular C-H···O hydrogen bonds, which play a role in the packing of the molecules in the crystal lattice. Hirshfeld surface analysis has been employed to further understand the intermolecular interactions and packing patterns.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-ethoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-17-11-7-5-6-9-8-10(13(15)18-4-2)14(16)19-12(9)11/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFMLZIXZDBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for Ethyl 8 Ethoxy 2 Oxo 2h Chromene 3 Carboxylate and Analogues

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a cornerstone reaction in the synthesis of coumarin-3-carboxylates. tandfonline.com This method involves the reaction of an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, typically in the presence of a basic catalyst. rsc.org For the specific synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, the reaction proceeds via the condensation of 3-ethoxysalicylaldehyde (B1293910) and diethyl malonate. researchgate.netresearchgate.net This reaction is valued for its efficiency and directness in forming the desired coumarin (B35378) structure. tandfonline.com

The mechanism begins with the deprotonation of the active methylene compound (diethyl malonate) by the base catalyst to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde (3-ethoxysalicylaldehyde). The subsequent steps involve an intramolecular cyclization through the phenolic hydroxyl group attacking the ester carbonyl, followed by dehydration to form the final, stable coumarin ring system.

Scheme 1: Knoevenagel synthesis of this compound. researchgate.net

Scheme 1: Knoevenagel synthesis of this compound. researchgate.netThe successful synthesis of this compound via Knoevenagel condensation relies on carefully optimized reaction conditions. researchgate.net Research has established a straightforward and high-yielding protocol. researchgate.net The reaction is typically conducted by stirring a mixture of 3-ethoxysalicylaldehyde and diethyl malonate in a 1:1 molar ratio at room temperature for approximately 3 hours. researchgate.net The completion of the reaction is monitored using thin-layer chromatography. researchgate.net Upon completion, the product is isolated by pouring the reaction mixture into ice-cold water and acidifying with dilute hydrochloric acid to neutralize the catalyst, which causes the product to precipitate. researchgate.net The crude product is then purified by recrystallization from methanol, yielding white crystals of this compound with a good yield of 80.5%. researchgate.net

| Parameter | Optimized Condition |

| Reactants | 3-ethoxysalicylaldehyde, Diethyl malonate |

| Molar Ratio | 1:1 |

| Catalyst | Piperidine (B6355638) (catalytic amount) |

| Solvent | Ethanol (B145695) |

| Temperature | Room Temperature |

| Reaction Time | 3 hours |

| Yield | 80.5% |

| Data sourced from Nagaveni, V. B., et al. (2016). researchgate.net |

The choice of catalyst and solvent is critical in the Knoevenagel condensation for coumarin synthesis. nih.gov In the specific synthesis of this compound, a catalytic amount of piperidine is used in ethanol. researchgate.net Piperidine, a weak organic base, is highly effective in catalyzing the initial condensation between the aldehyde and the active methylene compound. rsc.org Ethanol serves as an excellent solvent, as it readily dissolves the reactants and the catalyst, facilitating a homogenous reaction mixture. researchgate.net

A wide array of catalysts and solvent systems have been explored for the synthesis of coumarin-3-carboxylates to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. acgpubs.org Alternative catalysts include L-proline, which has been shown to mediate the reaction effectively. biomedres.usbiomedres.us Ionic liquids have also been investigated as both catalysts and green reaction media, offering advantages like easy work-up and catalyst recyclability. nih.govresearchgate.net Solvent-free conditions, sometimes coupled with microwave irradiation or ultrasound, have also been successfully employed, aligning with green chemistry principles by reducing the use of volatile organic compounds. rsc.orgnih.govsapub.org

| Catalyst | Solvent | Key Advantages |

| Piperidine | Ethanol | High yield, simple procedure. researchgate.net |

| L-Proline | Ethanol / Acetonitrile | Sustainable, good yields. biomedres.us |

| Ionic Liquids | Ionic Liquid (as solvent & catalyst) | Recyclable, environmentally benign. nih.gov |

| Lithium Sulfate | Solvent-free (Ultrasound) | Green methodology, high yield. sapub.org |

| Sodium Azide | Water | High yield, room temperature. nih.gov |

Exploration of Alternative Synthetic Strategies for Chromene-3-carboxylate Scaffolds

While the Knoevenagel condensation is a primary route, other synthetic methodologies are employed to access the chromene-3-carboxylate scaffold and its analogues. These alternative strategies, including multi-component reactions and the Pechmann condensation, offer versatility in introducing diverse substituents and often align with modern synthetic goals like efficiency and sustainability. nih.govresearchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, thereby avoiding the isolation of intermediates. lew.rorsc.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org For the synthesis of chromene scaffolds, a common MCR involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile (B47326) or an ester), and a phenolic component (such as a substituted phenol (B47542) or naphthol). lew.rosharif.edu

These reactions often proceed through a domino Knoevenagel-Michael-cyclization sequence. sharif.edu For instance, the reaction of an aldehyde, malononitrile, and dimedone can be catalyzed by various agents to produce functionalized 4H-chromenes. nih.gov The use of efficient catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or magnetic nanoparticles, can lead to high yields in short reaction times under mild conditions. jcsp.org.pkresearchgate.net

The Pechmann condensation is a classic and widely used method for synthesizing coumarins, discovered by Hans von Pechmann. researchgate.netwikipedia.org This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism typically begins with a transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring. wikipedia.org

Strong acids like sulfuric acid are traditional catalysts, although various Lewis acids and solid acid catalysts have also been employed to make the reaction conditions milder. researchgate.net While the Pechmann condensation is highly effective for producing 4-substituted coumarins, it is less direct for synthesizing coumarin-3-carboxylates compared to the Knoevenagel route. researchgate.net However, variations and related approaches can be adapted to yield a wide range of coumarin derivatives. rsc.org

The application of green chemistry principles to the synthesis of chromene derivatives has become a major focus of research, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net These strategies emphasize the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.govijpsjournal.com

Key green approaches in chromene synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents. nih.govnih.gov

Sustainable Catalysts: Employing reusable catalysts such as ionic liquids, nanoparticles, or biocatalysts to minimize waste. sharif.eduijpsjournal.com

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions under neat conditions to eliminate solvent use entirely. sharif.edu

These eco-friendly methods not only reduce hazardous waste but also often provide benefits in terms of scalability, cost-effectiveness, and ease of product purification. nih.govresearchgate.net For example, the one-pot, three-component synthesis of 4H-chromenes can be performed under solvent-free conditions using a recyclable superparamagnetic nanocatalyst, resulting in high yields and a simple work-up procedure. sharif.edu

Proposed Reaction Mechanisms and Intermediates in Chromene-3-carboxylate Formation

The formation of the 2-oxo-2H-chromene-3-carboxylate scaffold, the core of this compound, is achieved through several established condensation reactions. The specific pathway depends on the chosen starting materials and catalytic conditions. The most prominent mechanisms include the Knoevenagel condensation, the Pechmann condensation, and the Perkin reaction, each involving distinct intermediates and reaction sequences.

Knoevenagel Condensation

The synthesis of this compound is directly achieved via the Knoevenagel condensation. researchgate.netderpharmachemica.comresearchgate.net This reaction is a versatile method for carbon-carbon bond formation and is broadly used for synthesizing coumarins from salicylaldehyde (B1680747) derivatives and compounds with an active methylene group, such as diethyl malonate. youtube.comnih.gov The reaction is typically catalyzed by a weak organic base, like piperidine. researchgate.netrsc.org

The proposed mechanism proceeds through the following key steps:

Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from the active methylene compound (diethyl malonate). This creates a resonance-stabilized enolate ion, which serves as the key nucleophile. youtube.comgaacademy.org

Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of 3-ethoxysalicylaldehyde in an aldol-type addition, forming an unstable intermediate alkoxide.

Protonation and Dehydration: The alkoxide is protonated, and a subsequent dehydration step (elimination of a water molecule) occurs, yielding an α,β-unsaturated intermediate.

Intramolecular Cyclization: The final step is a spontaneous intramolecular transesterification. The phenolic hydroxyl group attacks one of the ester carbonyl groups, leading to the closure of the pyrone ring and the elimination of an ethanol molecule to yield the final coumarin-3-carboxylate product. youtube.com

Table 1: Key Stages of the Knoevenagel Condensation for Coumarin-3-Carboxylate Synthesis

| Stage | Description | Key Intermediates |

| 1 | Formation of a nucleophilic enolate from an active methylene compound using a base catalyst. | Resonance-stabilized enolate |

| 2 | Nucleophilic attack of the enolate on the aldehyde carbonyl group. | Alkoxide intermediate |

| 3 | Dehydration to form a stable, conjugated system. | α,β-unsaturated ester |

| 4 | Intramolecular transesterification (cyclization) to form the lactone ring. | Final coumarin product |

Pechmann Condensation

A widely used alternative for coumarin synthesis is the Pechmann condensation, which typically involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgjk-sci.com While the Knoevenagel route is used for the title compound, the Pechmann mechanism is fundamental to the formation of many other chromene analogues. Strong Brønsted or Lewis acids are commonly employed as catalysts. jk-sci.comyoutube.com

The mechanism has been studied in detail, and while some debate exists on the exact sequence, a generally accepted pathway involves: wikipedia.orgresearchgate.net

Transesterification or Michael Addition: In one proposed route, the acid catalyst promotes the transesterification between the phenol and the β-ketoester to form a phenyl ester intermediate. wikipedia.org

Intramolecular Electrophilic Substitution: The ketone's carbonyl group is activated by the acid catalyst, making it highly electrophilic. This facilitates an intramolecular Friedel-Crafts-type acylation, where the activated phenol ring attacks the carbonyl carbon to form a new six-membered ring.

Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the α,β-unsaturated lactone, resulting in the stable coumarin ring system. wikipedia.orget-chem.com

An alternative mechanistic proposal suggests an initial Michael addition of the phenol onto the activated β-ketoester, followed by cyclization and dehydration. jk-sci.com The favorability of either pathway can be influenced by the specific reactants and conditions used.

Table 2: Proposed Mechanistic Steps in the Pechmann Condensation

| Step | Description | Catalyst | Key Intermediates |

| 1 | Acid-catalyzed transesterification of the phenol with the β-ketoester. | Strong Acid (H₂SO₄, AlCl₃) | Phenyl ester of the β-keto acid |

| 2 | Intramolecular electrophilic aromatic substitution (ring closure). | Strong Acid | Cyclic keto-lactone intermediate |

| 3 | Dehydration to form the final coumarin product. | Strong Acid | Coumarin derivative |

Perkin Reaction

The Perkin reaction is another classical method that can be adapted for coumarin synthesis. organicreactions.orgcollegedunia.com The original reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. iitk.ac.in For coumarin synthesis, this specifically involves using a salicylaldehyde derivative. collegedunia.comsciforum.net

The mechanism for coumarin formation via the Perkin reaction is distinct from the general Perkin mechanism and proceeds as follows: sciforum.net

O-Acetylation: The sodium salt of salicylaldehyde is first O-acetylated by the acetic anhydride to form an essential intermediate, O-acetyl salicylaldehyde. sciforum.net

Enolate Formation: The base (e.g., sodium acetate) abstracts an α-proton from a second molecule of acetic anhydride, generating an enolate.

Intramolecular Aldol-type Condensation: The enolate attacks the aldehyde carbonyl of the O-acetyl salicylaldehyde intermediate. This is followed by an intramolecular aldol-type condensation. sciforum.net

Dehydration and Ring Closure: Subsequent dehydration and cyclization lead to the formation of the coumarin ring.

This pathway highlights that the reaction is an intramolecular process involving the O-acetylated aldehyde as a mandatory intermediate, rather than the intermolecular condensation typically seen in the standard Perkin reaction. sciforum.net

Advanced Structural Elucidation and Solid State Analysis of Ethyl 8 Ethoxy 2 Oxo 2h Chromene 3 Carboxylate

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single crystal X-ray diffraction analysis provides the most definitive method for establishing the three-dimensional structure of a crystalline solid. For ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, these studies have offered precise insights into its crystal system, molecular geometry, and the non-covalent interactions that govern its crystal packing. mdpi.comresearchgate.net

Crystal System and Space Group Characterization

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. mdpi.comresearchgate.netnih.gov The specific space group was determined to be P2₁/n, a common centrosymmetric space group for organic molecules. mdpi.comresearchgate.netnih.gov The detailed crystallographic parameters obtained from the diffraction data are summarized in the table below. mdpi.comresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.5355(6) Å |

| b | 17.9307(14) Å |

| c | 9.9423(8) Å |

| β | 100.974(3)º |

| Volume (V) | 1318.81(18) ų |

Determination of Molecular Conformation and Geometry

The SC-XRD data confirms that the core coumarin (B35378) ring system is nearly planar. mdpi.com The planarity is a characteristic feature of the fused bicyclic structure. The dihedral angle between the benzene (B151609) and the α-pyrone rings is a mere 4.38º. mdpi.com

The substituent groups at positions 3 and 8, however, show significant torsion. The pendant ethyl carboxylate group at position 3 adopts an extended conformation, indicated by a C3-O1-C2-C1 torsion angle of -176.89(17)º. mdpi.com In contrast, the ethoxy group at position 8 is coplanar with the coumarin ring and assumes a trans conformation, with a C7-O3-C8-C9 torsion angle of -177.59(18)º. mdpi.com The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds. mdpi.com

Analysis of Intermolecular Interactions (e.g., C-H⋯O Hydrogen Bonds)

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. mdpi.comresearchgate.netnih.gov Specifically, a C-H⋯O interaction is observed, which plays a crucial role in the molecular packing. mdpi.com Hirshfeld surface analysis confirms that the carbonyl oxygen atom is the predominant hydrogen bond acceptor in the crystal lattice. mdpi.comnih.gov The geometric details of this key interaction are provided below.

Table 2: Hydrogen Bond Geometry (Å, º)

| D—H···A | D-H | H···A | D···A | D—H···A |

|---|

D = donor, A = acceptor

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the molecular structure and understanding the vibrational properties of a compound.

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy was employed as a key characterization technique following the synthesis of this compound. mdpi.comresearchgate.net This analytical method is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. While the literature confirms the use of IR spectroscopy to verify the identity of the synthesized product, specific vibrational frequencies and their corresponding assignments for this particular compound are not detailed in the reviewed research articles. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For this compound, ¹H and ¹³C NMR spectra were recorded to confirm its structural integrity. The analysis was performed in a Dimethylsulfoxide (DMSO-d6) solution. researchgate.net

While the characterization of this compound has been confirmed using NMR spectroscopy, specific chemical shift (δ), multiplicity, and coupling constant (J) values from primary literature sources were not available in the public domain at the time of this review. researchgate.net Such data is essential for the complete assignment of all protons and carbons in the molecule, as presented in the tables below.

Table 1: ¹H NMR Spectral Data of this compound Solvent: DMSO-d6, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: ¹³C NMR Spectral Data of this compound Solvent: DMSO-d6, Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. The title compound has been characterized by mass spectral analysis to confirm its molecular weight, which corresponds to the empirical formula C₁₄H₁₄O₅. researchgate.net

A detailed analysis of the fragmentation pathways provides valuable information for structural confirmation. However, specific mass-to-charge ratio (m/z) values for the molecular ion peak and subsequent fragment ions were not detailed in the reviewed literature.

Table 3: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| Data not available | Molecular Ion [M]⁺ |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing crucial insights into crystal packing. researchgate.net This analysis was performed for this compound to understand the packing patterns and the nature of the non-covalent interactions that stabilize the crystal structure. researchgate.net The analysis revealed that the predominant intermolecular interaction involves the carbonyl-O atom, which acts as a hydrogen bond acceptor, highlighting its significant role in the molecular packing. researchgate.net

Quantitative Contribution of Atomic Contacts to Crystal Packing

A quantitative analysis of the 2D fingerprint plots reveals the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This data is critical for understanding the hierarchy and significance of the forces governing the crystal's supramolecular architecture.

In the crystal structure of this compound, the most significant contributor to the crystal packing is the hydrogen-hydrogen (H···H) contacts. researchgate.net The analysis demonstrates that various types of weak intermolecular hydrogen bonds of the C–H···O type are also present, further stabilizing the structure. researchgate.net

Table 4: Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 38.8% | Represents the most significant contribution to the crystal packing. researchgate.net |

| O···H / H···O | Data not available | Indicates the presence of hydrogen bonding interactions. |

| C···H / H···C | Data not available | Relates to weaker van der Waals interactions. |

Computational and Theoretical Chemistry Investigations of Ethyl 8 Ethoxy 2 Oxo 2h Chromene 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like coumarin (B35378) derivatives to calculate their geometric, energetic, and electronic properties with high accuracy. thenucleuspak.org.pkopensciencepublications.comnih.gov

The precise three-dimensional arrangement of atoms in ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been determined experimentally through single-crystal X-ray diffraction studies. researchgate.netresearchgate.net These studies reveal that the compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net The core coumarin structure is nearly planar, with a very small dihedral angle between its two fused rings. researchgate.net

Theoretical calculations using DFT can optimize the molecular geometry to find its lowest energy conformation. For similar ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, theoretical studies at the M06-2X density level have been performed to analyze molecular conformations. researchgate.net These studies indicate that the most stable energetic profiles are achieved when the carbonyl group of the ester lies in the plane of the coumarin core. researchgate.net Two primary conformations, s-cis and s-trans, are possible, with the s-cis arrangement being slightly more stable by less than 0.5 kcal/mol. researchgate.net The experimentally observed conformation of this compound aligns well with these low-energy theoretical predictions. researchgate.netresearchgate.net The pendant ethyl chain of the carboxylate group typically adopts an extended conformation. researchgate.net

| Crystal Data for this compound | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.5355 |

| b (Å) | 17.9307 |

| c (Å) | 9.9423 |

| β (°) | 100.974 |

| Volume (ų) | 1318.81 |

| Z | 4 |

This table summarizes the crystallographic data obtained from single-crystal X-ray diffraction studies. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. materialsciencejournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dntb.gov.ua The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. materialsciencejournal.org

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. nih.gov In DFT studies of various coumarin and pyran derivatives, these energies are typically calculated using methods like B3LYP with a 6-311G(d,p) basis set. thenucleuspak.org.pkdntb.gov.ua From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived to further quantify the molecule's reactivity. nih.gov

While the methodology is well-established for this class of compounds, specific DFT studies detailing the HOMO-LUMO energy gap and global reactivity descriptors for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. thenucleuspak.org.pknih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a more intense interaction between the electron donor and acceptor. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govbiointerfaceresearch.com This method is instrumental in drug discovery for predicting the binding affinity and interaction modes of potential drug candidates with biological targets. nih.gov

In a typical docking simulation, the ligand (this compound) is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most stable binding pose. jmir.org The result is a score, usually expressed as binding affinity or binding energy in kcal/mol, where a more negative value indicates a stronger and more stable interaction. iosrjournals.org

The analysis also reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. nih.goviosrjournals.org This information is critical for understanding the mechanism of inhibition and for designing more potent derivatives. mdpi.com

While specific docking studies for this compound against HMG-CoA reductase or neprilysin were not found, the methodology can be described based on studies of similar compounds and targets.

HMG-CoA Reductase: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the biosynthesis of cholesterol. iosrjournals.org It is the primary target of statin drugs used to treat hypercholesterolemia. jmir.org In silico docking studies of natural compounds against HMG-CoA reductase aim to identify new potential inhibitors. jmir.orgiosrjournals.org A simulation would involve docking the coumarin into the enzyme's active site (PDB ID: 3CCZ, for example). iosrjournals.org The goal would be to see if the compound can form stable interactions with key residues like SER 684, ASP 690, LYS 691, and LYS 692, which are known to be important for inhibitor binding. iosrjournals.org The predicted binding energy would be compared to that of known inhibitors to gauge its potential efficacy.

Neprilysin: Neprilysin is a zinc-dependent metalloprotease that degrades a number of natriuretic peptides. Its inhibition is a therapeutic target for the treatment of heart failure. A molecular docking simulation with neprilysin would follow a similar process. The coumarin derivative would be docked into the enzyme's active site to predict its binding affinity and identify key interactions with the surrounding amino acids and the catalytic zinc ion.

These in silico simulations provide a valuable, cost-effective preliminary assessment of a compound's potential biological activity before undertaking more resource-intensive experimental validation. jmir.org

Theoretical Exploration of Non-Linear Optical (NLO) Properties

Theoretical investigations into the NLO properties of organic molecules like this compound are crucial for predicting their potential in optoelectronic applications. nih.govijsr.net These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the electronic properties that give rise to NLO phenomena. researchgate.netnih.govthenucleuspak.org.pk The focus of such studies is often on understanding how the molecular structure can be tailored to enhance the NLO response. ijsr.netmdpi.com

The interaction of a molecule with an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These parameters quantify the linear and non-linear distortion of the electron cloud in the presence of the field. For NLO applications, the first hyperpolarizability (β) is of particular interest as it is responsible for second-harmonic generation (SHG), a key NLO effect. researchgate.netijsr.net

Table 1: Representative Calculated NLO Properties for a Generic Coumarin Derivative (Hypothetical Data for Illustrative Purposes)

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 5.2 D |

| Average Polarizability | ⟨α⟩ | 250 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_tot | 1500 x 10⁻³⁰ esu |

Note: The data in this table is hypothetical and serves only to illustrate the typical parameters reported in computational NLO studies of coumarin derivatives. Specific values for this compound are not available in the reviewed literature.

The NLO response of coumarin derivatives is intricately linked to their molecular structure. ijsr.netmdpi.com Key structural features that influence NLO properties include:

π-Conjugated System: The extended π-electron system of the coumarin core is fundamental to its NLO activity. Delocalization of π-electrons allows for significant charge redistribution in the presence of an electric field, leading to large hyperpolarizabilities. researchgate.netijsr.net

Substituent Effects: The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the coumarin ring system can dramatically enhance the NLO response. An optimal arrangement involves an EDG and an EWG at opposite ends of the conjugated system, creating a "push-pull" electronic effect that facilitates intramolecular charge transfer (ICT). researchgate.netijsr.net In the case of this compound, the ethoxy group at the 8-position acts as an electron-donating group, while the ester group at the 3-position has electron-withdrawing character.

Molecular Geometry: The planarity of the molecule plays a role in maximizing π-conjugation and, consequently, the NLO response. researchgate.net X-ray diffraction studies have provided detailed information on the crystal and molecular structure of this compound. researchgate.netresearchgate.net

Computational studies on various coumarins have shown that the magnitude of the first hyperpolarizability (β) is strongly correlated with the extent of ICT. ijsr.net This is often analyzed by examining the difference in dipole moment between the ground and excited states. researchgate.net While a detailed analysis for this compound is not available, the general principles derived from studies of other coumarins would apply. researchgate.netijsr.netmdpi.com

Chemical Reactivity and Functionalization Strategies of Chromene 3 Carboxylates

General Reactivity of the 2H-Chromen-2-one Core

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a privileged structure in organic and medicinal chemistry. Its reactivity is governed by the interplay between the aromatic benzene (B151609) ring and the α,β-unsaturated lactone (pyranone) ring. This unique combination allows for a diverse range of chemical transformations.

The coumarin nucleus exhibits a dual nature in substitution reactions.

Electrophilic Aromatic Substitution: The benzene portion of the coumarin core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the substituents present on the benzene ring. The lactone ring generally deactivates the benzene ring towards electrophilic attack, but activating groups, such as the ethoxy group at the C-8 position in the title compound, can facilitate these substitutions.

Nucleophilic Substitution and Addition: The pyranone ring is electron-deficient due to the electron-withdrawing effect of the carbonyl group. This makes the ring susceptible to attack by nucleophiles. Nucleophilic attack commonly occurs at the C-2 and C-4 positions. acgpubs.orgresearchgate.net Attack at the C-2 carbonyl carbon can lead to the opening of the lactone ring, a characteristic reaction of coumarins with strong nucleophiles like amines or hydrazine (B178648). acgpubs.orgnih.gov The C-4 position is prone to conjugate (Michael) addition reactions. tandfonline.comresearchgate.net

The C3-C4 double bond within the α,β-unsaturated lactone system is a major site of reactivity.

C-4 Position: This position is highly electrophilic and readily undergoes 1,4-conjugate addition (Michael addition) with a wide range of soft nucleophiles. This reaction is a key strategy for introducing substituents at the C-4 position and often leads to the formation of 3,4-dihydrocoumarin derivatives. tandfonline.comresearchgate.netrsc.org

C-3 Position: The reactivity at the C-3 position is influenced by the nature of its substituent. In coumarin-3-carboxylates, the electron-withdrawing ester group enhances the electrophilicity of the C-4 position. The C3-C4 double bond can also participate in various cycloaddition reactions and transition metal-catalyzed C-H functionalization, allowing for the introduction of aryl or alkenyl groups. mdpi.comias.ac.in

Functionalization of Ethyl 8-Ethoxy-2-oxo-2H-chromene-3-carboxylate at Different Sites

The title compound, this compound, offers several sites for chemical modification, including the ester group, the pyranone ring, and the electron-rich benzene ring.

The primary site for functionalization is the ethyl carboxylate group at the C-3 position. This group can be readily transformed into other functionalities, providing a gateway to a diverse library of derivatives.

Amidation: The ester can react with various primary or secondary amines, typically under heating in a suitable solvent like ethanol (B145695), to yield the corresponding C-3 carboxamides. This is a common and high-yielding transformation. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine under reflux in ethanol produces N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in high yield. mdpi.com

Hydrazinolysis: Treatment with hydrazine hydrate (B1144303) leads to the formation of coumarin-3-carbohydrazides. nih.gov These hydrazides are valuable intermediates for synthesizing various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. nih.gov However, this reaction can be complex and may also lead to ring-opening byproducts. nih.gov

Hydrolysis: Basic or acidic hydrolysis of the ester group yields the corresponding coumarin-3-carboxylic acid. This acid is a versatile intermediate that can undergo further reactions, such as decarboxylative functionalizations. researchgate.netias.ac.inmdpi.com

The following table summarizes key functionalization reactions of the C-3 ester group.

| Reagent | Reaction Type | Product | Conditions | Yield | Reference(s) |

| 2-(4-Methoxyphenyl)ethan-1-amine | Amidation | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Reflux in Ethanol | 94% | mdpi.com |

| Hydrazine Hydrate | Hydrazinolysis | 2-Oxo-2H-chromene-3-carbohydrazide | Reflux in Ethanol | - | nih.gov |

| Phenyl Hydrazine | Hydrazinolysis | N'-phenyl-2-oxo-2H-chromene-3-carbohydrazide | Reflux in Ethanol | - | researchgate.net |

| NaOH / H2O | Hydrolysis | 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid | - | - | mdpi.com |

Data presented for the parent ethyl 2-oxo-2H-chromene-3-carboxylate or generalized for coumarin-3-carboxylates.

Advanced Reaction Mechanisms and Transformations

Beyond simple functional group interconversions, chromene-3-carboxylates can undergo more complex transformations.

Ring-Opening Reactions: A significant reaction pathway, especially with strong nucleophiles, is the cleavage of the lactone ring. For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate does not solely produce the expected hydrazide. It can also yield ring-opened products such as salicylaldehyde (B1680747) azine and malonohydrazide. nih.gov This occurs via nucleophilic attack at the C-2 carbonyl, followed by ring opening and subsequent rearrangement and reaction. Similarly, reaction with excess primary amines can also result in ring cleavage. acgpubs.orgresearchgate.net

Tandem and Cascade Reactions: The inherent reactivity of the coumarin core allows for the design of elegant tandem or cascade reactions. A notable example is the tandem Michael addition/decarboxylation of coumarin-3-carboxylic acids with nucleophiles like indoles, which proceeds under catalyst-free conditions to afford biologically relevant indole-substituted 3,4-dihydrocoumarins. rsc.org Such cascade reactions, which form multiple bonds in a single operation, are highly efficient for building molecular complexity. nih.govresearchgate.net

Cycloaddition Reactions: The C3-C4 double bond of the 2H-chromene core can participate as a dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of complex polycyclic structures. google.commdpi.comresearchgate.net These reactions provide a powerful tool for constructing fused ring systems with high stereocontrol.

Photochemical Reactivity and Potential Applications

Coumarin derivatives, including this compound, are well-known for their rich photochemistry and unique photophysical properties. researchgate.netnih.govrsc.org

Photochemical Reactivity: The most characteristic photochemical reaction of coumarins is the [2+2] cycloaddition of the C3-C4 double bond upon irradiation with UV light. acs.orglibretexts.org This reaction leads to the formation of a cyclobutane (B1203170) ring, resulting in the dimerization of two coumarin molecules. mdpi.com Four stereoisomeric cyclodimers can potentially be formed: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The specific isomer formed is often dictated by the arrangement of the molecules in the solid state or by the use of supramolecular hosts. mdpi.com This photodimerization is often reversible, with the cyclobutane ring cleaving upon irradiation at a shorter wavelength, making these compounds interesting for applications in photoresponsive materials. rsc.org

Potential Applications: The photochemical and photophysical properties of coumarin-3-carboxylates give rise to numerous applications.

Fluorescent Probes and Dyes: Their inherent fluorescence, large Stokes shifts, and sensitivity to the local environment make them excellent fluorophores. nih.gov They are widely used as fluorescent labels, laser dyes, and sensitizers in dye-sensitized solar cells. nih.govresearchgate.net The presence of an electron-donating group (ethoxy at C-8) and an electron-withdrawing group (carboxylate at C-3) creates a "push-pull" system, which enhances intramolecular charge transfer (ICT) and often leads to desirable photophysical properties like high fluorescence quantum yields. nih.govacs.org

Photoinitiators: Coumarin derivatives have been investigated as photoinitiators for free-radical polymerization upon exposure to visible light, with applications in areas like 3D printing and the synthesis of photocomposites. mdpi.com

Photocages: The coumarin scaffold can be used as a photolabile protecting group, or "photocage," to control the release of biologically active molecules with high spatial and temporal precision using light. nih.govacs.org

Biological and Biomedical Research Avenues Non Clinical and in Vitro

In Vitro Biological Activity Screening and Assays

Screening and assays are fundamental to identifying the therapeutic potential of a compound. For ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, dedicated studies in several areas are not yet available in published literature.

Anti-adipogenic Activity Evaluations (In Vitro)

There is currently no specific scientific literature available that evaluates the in vitro anti-adipogenic activity of this compound. Studies on other types of chromene derivatives have shown potential in inhibiting the differentiation of pre-adipocytes (such as 3T3-L1 cells) into mature adipocytes, often by modulating key transcription factors like PPARγ and C/EBPα. nih.gov However, research has not yet been extended to this specific ethoxy-substituted coumarin (B35378).

Enzyme Inhibition Assays (e.g., Pancreatic Elastase, α-Amylase, HMG-CoA Reductase, Neprilysin)

Investigations into the inhibitory effects of this compound against key metabolic and physiological enzymes are not present in the available scientific literature. While various coumarin and isocoumarin (B1212949) derivatives have been explored as inhibitors for enzymes such as pancreatic elastase, specific IC50 values or kinetic data for this compound against pancreatic elastase, α-amylase, HMG-CoA reductase, or neprilysin have not been reported. nih.govrcsb.org

Assessment of Glucose Uptake Modulation (In Vitro)

There is no published research specifically detailing the effects of this compound on glucose uptake in cell lines such as L6 myotubes. nih.gov The potential for this compound to modulate glucose transport, a key process in managing metabolic disorders, remains an unexplored area of research.

In Vitro Cytotoxicity Studies on Cell Lines

Specific data from in vitro cytotoxicity studies (e.g., MTT assays) of this compound against cancer cell lines are not available in the current body of scientific literature. While the broader class of coumarins has been investigated for anticancer properties, with some derivatives showing cytotoxic activity against cell lines like A549 (lung cancer) and CRL 1548 (liver cancer), this particular compound has not been assessed. nih.gov Likewise, its potential for non-cytotoxicity against normal cell lines has not been documented.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Quantitative data on the antioxidant and free-radical scavenging capabilities of this compound are not found in published studies. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been applied to other novel coumarin derivatives, but results for this specific compound have not been reported. eco-vector.comnih.gov

Antimicrobial Activity Investigations (In Vitro Antibacterial, Antifungal, Antiviral)

While the general class of coumarins is known for its antimicrobial potential, specific in vitro studies detailing the antibacterial, antifungal, or antiviral activity of this compound are limited. Research is available for the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate (lacking the 8-ethoxy group), which showed some antibacterial effects. iiste.org However, direct data, such as Minimum Inhibitory Concentration (MIC) values, for the title compound against various microbial strains are not documented in the available literature. researchgate.net

Scientific Review: this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data corresponding to the biological and biomedical research avenues outlined in the request for the compound This compound .

Extensive searches have been conducted to locate in vitro studies detailing the anti-inflammatory response and mechanistic insights, as well as in silico biological predictions, molecular docking assessments, and molecular dynamics simulations for this specific molecule. Unfortunately, no published studies were identified that cover these precise research areas for this compound.

While research exists on the synthesis and crystallographic characterization of this compound, and on the biological activities of other related coumarin derivatives, the specific data required to populate the requested sections (6.4, 6.5, 6.5.1, and 6.5.2) for this exact compound is not present in the current body of scientific literature. One study noted that the compound exhibited moderate anti-adipogenic activity in an in vitro model, however, this finding does not fall within the scope of the requested article outline focused on anti-inflammatory mechanisms and computational modeling. scirp.orgscirp.org

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data that strictly adheres to the provided outline.

Advanced Applications in Materials Science and Chemical Sensing

Luminescent and Photophysical Properties of Chromene Derivatives

Chromene derivatives, including ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, are renowned for their significant luminescent properties. These characteristics are intrinsically linked to the electronic structure of the coumarin (B35378) core, which can be finely tuned by the introduction of various substituents. The photophysical behavior of these compounds is dictated by factors such as the nature of substituents at the 3 and 7 positions, solvent polarity, and the potential for intramolecular charge transfer (ICT).

The presence of an electron-donating group, such as the ethoxy group at the C-8 position in the target molecule, and an electron-withdrawing group, like the carboxylate group at the C-3 position, can establish a "push-pull" system. This configuration facilitates ICT from the electron-rich part of the molecule to the electron-deficient part upon photoexcitation, which is a key mechanism governing their fluorescence. The efficiency of this ICT process, and consequently the fluorescence quantum yield, can be highly sensitive to the surrounding environment, particularly the polarity of the solvent. In polar solvents, stabilization of the excited state can lead to a red-shift (bathochromic shift) in the emission spectrum.

Key photophysical parameters for coumarin derivatives include their absorption and emission maxima (λabs and λem), molar absorption coefficients (ε), fluorescence quantum yields (ΦF), and Stokes shifts. For instance, studies on various coumarin derivatives have shown that modifications to the coumarin backbone can dramatically alter these properties. The introduction of different functional groups can shift emission wavelengths into the deep-red and near-infrared (NIR) regions, which is highly desirable for biological imaging applications to minimize autofluorescence and enhance tissue penetration.

Table 1: Illustrative Photophysical Data for Substituted Coumarin Derivatives in Methanol

| Compound | Substituent at C-3 | Substituent at C-7 | λabs (nm) | λem (nm) | Stokes' Shift (nm) | ΦF |

|---|---|---|---|---|---|---|

| Derivative A | -CN | -N(CH3)2 | 553 | 600 | 47 | Low |

| Derivative B | -COOEt | Julolidine | 580 | 630 | 50 | Moderate |

| Derivative C | -H | -N(C2H5)2 | 420 | 480 | 60 | High |

Note: This table presents generalized data for illustrative purposes to show the effect of substituents on the photophysical properties of the coumarin scaffold.

Application as Fluorescent Probes and Sensors for Biological Systems

The sensitivity of the fluorescence of coumarin derivatives to their local environment makes them excellent candidates for fluorescent probes and sensors. This compound serves as a foundational structure for designing chemosensors that can detect a variety of analytes in biological systems, including metal ions and changes in pH. The principle behind their function lies in the specific interaction between the analyte and the coumarin probe, which induces a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).

Coumarin-based probes have been successfully developed for the detection of biologically and environmentally important metal ions such as Fe³⁺, Zn²⁺, Cu²⁺, Ca²⁺, and Pb²⁺. researchgate.netnih.govacs.org For example, a coumarin-derived sensor was shown to exhibit significant fluorescence quenching specifically in the presence of Cu²⁺ ions, with minimal interference from other common metal ions. nih.gov This high selectivity is a critical requirement for reliable sensing in complex biological media. Furthermore, these probes can be utilized for cellular imaging, allowing for the visualization of ion concentrations and fluxes within living cells. nih.gov

The design of selective coumarin-based fluorescent sensors relies on the integration of two key components: a fluorophore (the coumarin core) and a receptor (a specific binding site for the analyte). The interaction between the analyte and the receptor modulates the photophysical properties of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Metal Ion Detection: For metal ion sensing, a common strategy is to append a chelating group to the coumarin scaffold. This chelating agent acts as the receptor, selectively binding to the target metal ion. The binding event can disrupt or induce a PET process. In a typical "off-on" sensor, a PET process from the chelating group to the excited coumarin core quenches the fluorescence in the absence of the metal ion. Upon binding the metal ion, the electron-donating ability of the chelating group is suppressed, inhibiting the PET process and "turning on" the fluorescence. acs.org Schiff bases and crown ethers are common chelating moieties incorporated into coumarin sensors for this purpose. researchgate.netacs.org

pH Sensing: The design of pH sensors often involves incorporating acidic or basic functional groups whose protonation state is sensitive to pH changes. For example, a hydroxyl or amino group on the coumarin ring can exist in either a protonated or deprotonated form depending on the pH. These two forms often have distinct absorption and emission characteristics due to differences in their electronic structures and ICT efficiencies. This results in a ratiometric or intensity-based fluorescent response to pH variations.

Development of Materials with Non-Linear Optical Properties

Materials with non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical data storage and frequency conversion. Coumarin derivatives have emerged as a promising class of organic NLO materials due to their highly polarizable π-conjugated systems. The NLO response of a molecule is quantified by its hyperpolarizability (β for second-order and γ for third-order effects).

A key strategy for enhancing the NLO properties of coumarins is to create a "push-pull" electronic structure, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge (the coumarin core). This arrangement facilitates a strong intramolecular charge transfer upon excitation, leading to a large change in the dipole moment and consequently a high hyperpolarizability value. The this compound structure inherently possesses a moderate push-pull character, which can be further enhanced by strategic substitution.

Research has shown that coumarin derivatives can exhibit significant second and third-order NLO responses. For instance, coumarin-benzoxazole derivatives with a D-π-A structure have demonstrated large second-order hyperpolarizability. researchgate.net Furthermore, polymers containing coumarin side groups have been investigated for high-density optical data storage, leveraging the reversible photodimerization of the coumarin units, which modulates the material's second-harmonic generation (SHG) response. ifmo.runih.gov

Table 2: Calculated NLO Properties of Illustrative Push-Pull Coumarin Derivatives

| Derivative | Donor Group | Acceptor Group | First Hyperpolarizability (β₀) (esu) |

|---|---|---|---|

| Coumarin X | -N(CH₃)₂ | -CN | 1.647 × 10⁻³⁰ |

| Coumarin Y | -OCH₃ | -NO₂ | 7.12 × 10⁻³⁰ |

Note: Data is generalized from studies on various coumarin derivatives to illustrate the impact of donor-acceptor groups on NLO properties. researchgate.netresearchgate.net esu stands for electrostatic unit.

Potential in Organic Electronic Devices and Photonics

The excellent photophysical properties, structural versatility, and good charge transport characteristics of coumarin derivatives make them highly suitable for applications in organic electronic devices and photonics. rsc.org this compound is a key intermediate in the synthesis of many coumarin-based dyes developed for these material applications. researchgate.net

In the field of Organic Light-Emitting Diodes (OLEDs) , coumarin derivatives are widely utilized as emitters or dopants in the emissive layer. researchgate.net Their high fluorescence quantum yields and tunable emission colors across the visible spectrum (blue, green, and red) are highly advantageous. researchgate.netresearchgate.net For instance, new amino coumarin derivatives have been synthesized and used to fabricate highly efficient blue-emitting OLEDs. nih.govtandfonline.com Some coumarin-based emitters also exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, leading to OLEDs with very high external quantum efficiencies. researchgate.net

The semiconducting properties of coumarin derivatives also enable their use in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs) . nih.gov Their ability to form ordered structures in thin films facilitates charge transport. Studies on thin films of 7-alkoxy-appended coumarin derivatives have revealed threshold and bipolar switching behaviors, indicating their potential for use in non-volatile memory devices. rsc.org In photonics, the strong absorption and emission characteristics of these compounds have long been exploited in the development of laser dyes . researchgate.net Their tunable optical properties make them ideal for generating laser light in the blue-green region of the spectrum.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Ethoxy Substitution at C-8 on Molecular Conformation and Reactivity

The substitution pattern on the benzopyran ring of the coumarin (B35378) scaffold significantly influences its three-dimensional structure and chemical reactivity. In ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, the ethoxy group at the C-8 position plays a role in defining the molecule's conformation.

Molecular Conformation: Crystal structure analysis of this compound determined through single-crystal X-ray diffraction reveals that the core coumarin moiety, consisting of the fused benzene (B151609) and pyrone rings, is nearly planar. researchgate.netresearchgate.net The presence of the ethoxy group at the C-8 position does not appear to significantly distort this planarity. researchgate.netresearchgate.net The dihedral angle between the two six-membered rings is reported to be minimal, at 4.38°. researchgate.net

Influence of the Ethyl Ester Group at C-3 on Biological Activities and Interactions

The substituent at the C-3 position of the coumarin ring is a critical determinant of biological activity. abap.co.innih.gov The ethyl ester group in this compound is a key feature that modulates its potential pharmacological effects.

Role in Biological Activity: Coumarin derivatives bearing a carboxyl group or its ester derivatives at the C-3 position are synthesized through methods like the Knoevenagel condensation. gaacademy.orgacgpubs.org The nature of the substituent at this position is pivotal for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. abap.co.inislandarchives.ca For instance, studies on various C-3 substituted coumarins have shown that this position is essential for antiproliferative activity against different cancer cell lines. abap.co.inchapman.edu The ethyl ester group can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with intracellular targets. Furthermore, the ester group can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. While some studies indicate that a free carboxylic acid at C-3 is important for certain activities like antibacterial effects, esterification can modulate potency and selectivity for other targets, such as cancer cells. nih.gov

Metabolic Considerations: The ethyl ester group is susceptible to hydrolysis by esterase enzymes in biological systems, which would convert it to the corresponding carboxylic acid. This metabolic transformation can alter the compound's activity, solubility, and excretion profile. The resulting carboxylic acid may exhibit a different biological activity profile compared to the parent ester. nih.gov

Comparative Analysis with Other Substituted Chromene-3-carboxylates and Coumarin Analogues

To understand the unique properties of this compound, it is useful to compare it with other coumarin derivatives. The type and position of substituents on the coumarin scaffold lead to a wide diversity in structure and biological function. nih.gov

The substitution at C-3 is particularly significant. While the ethyl ester at C-3 is a common feature, modifications at this position lead to a range of activities. For example, converting the carboxylic acid or ester at C-3 to a carboxamide can produce compounds with potent anticancer activity. nih.gov The introduction of bulky or complex substituents at C-3, such as cycloalkyl groups or heterocyclic moieties, has been explored to modulate intermolecular interactions and biological effects. mdpi.comnih.gov

Substitutions on the benzene ring also play a crucial role. The ethoxy group at C-8 in the title compound can be compared to other substitutions like methoxy, hydroxyl, or nitro groups at various positions (e.g., C-6, C-7, C-8). gaacademy.orgchemmethod.com Electron-donating groups like alkoxy groups can influence the electronic distribution of the entire molecule, affecting its antioxidant potential and interaction with enzyme active sites. researchgate.net For instance, the antioxidant activity of coumarins is often enhanced by the presence of electron-donating substituents. researchgate.net

Below is a comparative table of different coumarin analogues and the general influence of their substituents.

| Compound/Analogue Class | Key Substituent(s) | General Impact on Properties/Activities | Reference |

|---|---|---|---|

| This compound | C-8: Ethoxy C-3: Ethyl carboxylate | Planar conformation, participates in C-H···O intermolecular hydrogen bonds. The C-3 ester influences lipophilicity and potential biological interactions. | researchgate.netresearchgate.net |

| Coumarin-3-carboxylic acids | C-3: Carboxylic acid | Can be crucial for specific activities like antibacterial effects. Acts as a key intermediate for synthesizing other derivatives. | nih.gov |

| Coumarin-3-carboxamides | C-3: Carboxamide | Often exhibit significant anticancer activity. The nature of the amine in the amide influences potency. | nih.gov |

| 4-Hydroxycoumarins | C-4: Hydroxyl | Known for anticoagulant properties (e.g., Warfarin). The C-3 position is often substituted to modulate activity. | researchgate.net |

| Hydroxy/Alkoxy-substituted coumarins | -OH or -OR on the benzene ring | Electron-donating groups often enhance antioxidant activity. The position of substitution is critical for specific enzyme inhibition. | nih.govresearchgate.net |

Rational Design Principles for Developing Novel Analogues with Tuned Properties

The development of new coumarin-based compounds with enhanced or specific biological activities relies on rational design principles informed by SAR and SPR studies. nih.gov Quantitative structure-activity relationship (QSAR) modeling is a key computational tool used to identify the molecular properties that govern a compound's activity. researchgate.net

Key Design Strategies:

Modification of the C-3 Substituent: The ethyl ester group can be replaced with various other functional groups to modulate activity.

Amide Synthesis: Converting the ester to a diverse library of amides can introduce new hydrogen bonding capabilities and steric features, potentially leading to enhanced and more specific interactions with biological targets. nih.govnih.gov

Introduction of Heterocycles: Linking heterocyclic rings (e.g., pyrazole, triazole) to the C-3 position can create hybrid molecules with novel pharmacological profiles, a strategy known as molecular hybridization. abap.co.in

Varying the Ester Alkyl Chain: Modifying the length and branching of the alkyl chain of the ester can fine-tune the compound's lipophilicity, thereby affecting its absorption, distribution, and metabolism.

Alteration of the Benzene Ring Substitution: The substitution pattern on the aromatic ring can be systematically varied.

Exploring Different Alkoxy Groups: Replacing the C-8 ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) or with a hydroxyl group can alter the electronic properties and metabolic stability of the molecule.

Introducing Electron-Withdrawing/Donating Groups: Placing various substituents (e.g., -OH, -NH2, -Cl, -CF3) at different positions on the benzene ring can systematically probe their effect on activity. nih.gov QSAR studies have shown that properties like electronegativity, polarizability, and hydrogen-bonding potential are important for activities like antioxidant effects. researchgate.net

Computational Modeling: In silico methods like molecular docking can predict how newly designed analogues will bind to specific protein targets. nih.gov This allows for the pre-screening of virtual compounds and prioritization of the most promising candidates for synthesis, saving time and resources. nih.govresearchgate.net By combining SAR data with computational modeling, it is possible to design novel coumarin analogues with precisely tuned properties for specific therapeutic applications. nih.gov

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Methodologies and Catalytic Systems for Chromene-3-carboxylates

The synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is classically achieved through a Knoevenagel condensation reaction between 3-ethoxysalicylaldehyde (B1293910) and diethyl malonate, often catalyzed by a base like piperidine (B6355638). researchgate.netresearchgate.net While effective, current research in organic synthesis is focused on developing more efficient, versatile, and environmentally benign methodologies for the broader class of chromene-3-carboxylates.

Future exploration is directed towards the use of novel catalytic systems that offer improvements in yield, reaction time, and substrate scope. researchgate.net Various catalysts have been employed for the synthesis of related 2-amino-4H-chromenes, including tungstic acid, nano-sized MgO, and various nanoparticles, indicating a trend towards heterogeneous and reusable catalysts. researchgate.net For the synthesis of 2H-chromene-3-carboxylic acids, rhodium(III)-catalyzed C–H activation has emerged as an efficient and redox-neutral method. acs.org This approach utilizes an unusual [3+3] annulation sequence, expanding the toolkit for constructing the chromene core. acs.org Furthermore, one-pot, three-component reactions catalyzed by agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) are gaining traction for their operational simplicity and high product yields. rsc.org These multi-component strategies are valuable for rapidly generating libraries of substituted chromene derivatives for further screening. rsc.org

The development of catalytic systems that can be easily recovered and reused without significant loss of activity is a key area of interest. msu.edu For instance, silica-immobilized L-proline has been used as a recyclable catalyst for the synthesis of trifluoromethyl-2H-chromene-3-carboxylate esters under solvent-free microwave conditions. msu.edu

Table 1: Selected Novel Catalytic Systems for Chromene Synthesis

| Catalyst System | Reaction Type | Advantages |

|---|---|---|

| Rhodium(III) Complexes | C–H Activation / [3+3] Annulation | High efficiency, redox-neutral conditions. acs.org |

| Silica-Immobilized L-proline | Knoevenagel Condensation | Solvent-free, reusable catalyst. msu.edu |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | One-Pot Three-Component Reaction | Short reaction time, high yields, simple procedure. rsc.org |

| Zirconium Oxide Grafted Graphene Oxide | Multi-component Synthesis | Heterogeneous, efficient catalyst. researchgate.net |

These advanced methodologies represent promising avenues for the future synthesis of this compound and its analogues, offering greater control and sustainability.

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting the structural, electronic, and biological properties of molecules like this compound, thereby guiding the design of new analogues with enhanced functionalities. Crystal structure determination through single-crystal X-ray diffraction has provided foundational data on the molecular geometry of the title compound. researchgate.net

Building on this, Hirshfeld surface analysis has been employed to understand the intermolecular interactions and packing patterns within the crystal lattice. researchgate.net This analysis has revealed the predominant role of the carbonyl oxygen atom as a hydrogen bond acceptor, which is crucial for understanding its solid-state behavior. researchgate.net

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a ligand within the active site of a protein. While specific docking studies on this compound are not extensively reported, numerous studies on related chromene derivatives demonstrate the utility of this approach. semanticscholar.orgbohrium.com For example, docking studies have been used to screen 4H-chromene derivatives against the estrogen receptor for anti-breast cancer activity and to evaluate benzo[h]chromene-3-carboxylate derivatives as potential anti-hyperlipidemic agents by targeting the HMG-CoA reductase enzyme. semanticscholar.org These studies show that computational screening can effectively identify promising candidates for further experimental validation. semanticscholar.orgbohrium.com

Future research will likely involve more sophisticated computational models, such as Density Functional Theory (DFT) calculations, to elucidate electronic properties and reactivity. Molecular dynamics (MD) simulations can also provide insights into the dynamic behavior of these molecules within biological systems, helping to understand their mechanism of action at an atomic level. nih.gov

Table 2: Application of Computational Modeling to Chromene Derivatives

| Computational Method | Chromene Derivative Class | Research Objective |

|---|---|---|

| Hirshfeld Surface Analysis | This compound | Analyze intermolecular interactions and crystal packing. researchgate.net |

| Molecular Docking | 4H-Chromene Derivatives | Screen for anti-breast cancer activity against the estrogen receptor. semanticscholar.org |

| Molecular Docking | Benzo[h]chromene-3-carboxylate Derivatives | Evaluate binding to HMG-CoA reductase for anti-hyperlipidemic activity. |

| Molecular Docking | Sulfonyl-Substituted Chromenes | Predict binding to the aromatase enzyme for anticancer applications. bohrium.com |

High-Throughput Screening of Analogues for Undiscovered Biological Targets (In Vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against specific biological targets. ewadirect.comrsc.org This technology utilizes automation, miniaturization, and sensitive detection methods to significantly accelerate the identification of "hit" compounds, which can then be optimized into lead candidates. ewadirect.comrsc.org

The versatile chromene scaffold is an ideal candidate for the generation of large combinatorial libraries. nvsu.ru By systematically modifying the substituents on the core structure of this compound, a diverse collection of analogues can be synthesized. These libraries can then be subjected to HTS campaigns to explore a wide range of biological activities beyond those currently known for coumarins.